5-[(4-Chlorophenyl)sulfanyl]-4-methyl-2-pyrimidinylamine
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Description
“5-[(4-Chlorophenyl)sulfanyl]-4-methyl-2-pyrimidinylamine” is a chemical compound . It is an organic compound containing a pyrimidine ring which is a heterocyclic aromatic ring with two nitrogen atoms .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. Starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate was then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the final sulfonamides .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using techniques such as X-ray diffraction, NMR, and IR spectroscopy . The crystal structure of a similar compound, human glycolate oxidase (hGOX) in complex with 4-carboxy-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole (CCPST), has been determined at 2.8 A resolution .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be studied using various analytical techniques. For instance, all reactions can be monitored by thin layer chromatography, carried out on 0.3 mm silica gel F-254 (Merck) plates using UV light ZF-2 (253.7 and 365.0 nm) for detection .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various analytical techniques. The molecular weight of a similar compound, “5-[(4-Chlorophenyl)sulfanyl]-2-furaldehyde”, is 324.04 .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and structural characterization of novel thiopyrimidine derivatives, including "5-[(4-Chlorophenyl)sulfanyl]-4-methyl-2-pyrimidinylamine" derivatives, have been reported. These compounds were synthesized from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate. The molecular structures were studied using single-crystal X-ray diffraction, highlighting the importance of dihedral angles between the pyrimidine ring and aryl substituents in determining the conformation of the molecules. These studies also explored the hydrogen-bond interactions and their impact on the formation of one-dimensional chains and two-dimensional networks in the crystalline state (Stolarczyk et al., 2018).
Antimicrobial and Antitumor Activities
Research into the antimicrobial and anticancer properties of pyrimidine derivatives, including those related to "this compound," has demonstrated significant potential. A study involving the synthesis of sulfanyl pyrimidin-4(3H)-one derivatives showed a wide spectrum of biological activities, such as antimicrobial, antiviral, and anticancer activities. These compounds were synthesized using efficient methods and exhibited excellent yields, highlighting their potential in pharmaceutical applications (Bassyouni & Fathalla, 2013).
Applications in Materials Science
The synthesis and evaluation of sulfur-containing aromatic polyimides derived from thiophenyl-substituted benzidines, which include derivatives related to "this compound," have been explored for their high refractive index and small birefringence. These materials are synthesized through a conventional two-step thermal polycondensation process, offering good thermomechanical stabilities and potential applications in optoelectronics due to their excellent optical properties (Tapaswi et al., 2015).
Properties
IUPAC Name |
5-(4-chlorophenyl)sulfanyl-4-methylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3S/c1-7-10(6-14-11(13)15-7)16-9-4-2-8(12)3-5-9/h2-6H,1H3,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTZZUHYHDACHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1SC2=CC=C(C=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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